molecular formula C20H14ClN3 B11193649 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine

2-(4-chlorophenyl)-N-phenylquinazolin-4-amine

Cat. No.: B11193649
M. Wt: 331.8 g/mol
InChI Key: PGYHIKJAINHVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-phenylquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-phenylquinazolin-4-amine typically involves the reaction of 4-chloroaniline with anthranilic acid derivatives under specific conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process, leading to the formation of the quinazoline ring . The reaction is usually carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-N-phenylquinazolin-4-amine: Similar structure but with a bromine atom instead of chlorine.

    2-(4-methylphenyl)-N-phenylquinazolin-4-amine: Contains a methyl group instead of chlorine.

Uniqueness

2-(4-chlorophenyl)-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of the chlorine atom can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy .

Properties

Molecular Formula

C20H14ClN3

Molecular Weight

331.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-phenylquinazolin-4-amine

InChI

InChI=1S/C20H14ClN3/c21-15-12-10-14(11-13-15)19-23-18-9-5-4-8-17(18)20(24-19)22-16-6-2-1-3-7-16/h1-13H,(H,22,23,24)

InChI Key

PGYHIKJAINHVRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.